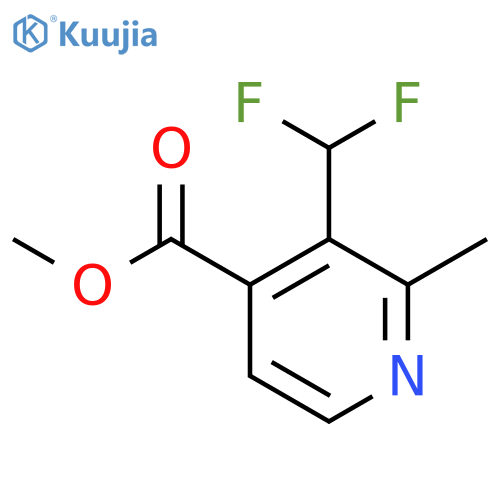Cas no 1805319-11-2 (Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate)

Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate
-
- インチ: 1S/C9H9F2NO2/c1-5-7(8(10)11)6(3-4-12-5)9(13)14-2/h3-4,8H,1-2H3
- InChIKey: FBPZTBVOGPQPDV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=NC=CC=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 211
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 1.7
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074867-250mg |
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate |
1805319-11-2 | 97% | 250mg |
$475.20 | 2022-04-01 | |
| Alichem | A029074867-1g |
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate |
1805319-11-2 | 97% | 1g |
$1,564.50 | 2022-04-01 | |
| Alichem | A029074867-500mg |
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate |
1805319-11-2 | 97% | 500mg |
$823.15 | 2022-04-01 |
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylateに関する追加情報
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate(CAS No. 1805319-11-2)の専門的解説と応用
Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate(CAS No. 1805319-11-2)は、ピリジン骨格を有する有機化合物であり、農薬や医薬品中間体としての潜在的な応用が注目されています。近年、フッ素化化合物の需要が高まる中、その特異的な化学的性質から創薬化学や材料科学分野での研究が活発化しています。
本化合物の名称であるMethyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylateは、構造中のジフルオロメチル基(-CF2H)とエステル基(-COOCH3)が特徴的です。このようなフッ素導入により、分子の脂溶性や代謝安定性が向上し、バイオアベイラビリティの改善が期待されます。また、ピリジン環の存在は、配位能やπ-πスタッキングによる分子間相互作用をもたらす点で重要です。
現在、AI創薬やコンピュテーショナルケミストリーの進展に伴い、類似構造の低分子化合物に対する関心が高まっています。特に、CAS No. 1805319-11-2に関連する検索キーワードとして、「フッ素化ピリジン 合成法」や「ジフルオロメチル基 反応性」といった技術的な質問が増加傾向にあります。これらは、精密有機合成における本化合物の有用性を反映していると言えます。
応用面では、Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylateの誘導体が植物成長調整剤や抗菌剤として検討された例があります。サステナブル農業への需要拡大を背景に、環境負荷低減型の農業用化学品開発において、本構造を有する化合物の構造活性相関(SAR)研究が進められています。
分析技術の観点では、NMR(特に19F NMR)や質量分析による同定が有効です。HPLCや超臨界流体クロマトグラフィー(SFC)を用いた高純度精製法に関する知見も蓄積されつつあり、グリーンケミストリーの原則に沿った製造プロセスの最適化が課題となっています。
市場動向として、CAS No. 1805319-11-2を含むフッ素化ヘテロ環化合物のグローバル需要は、2023年時点で年間成長率(CAGR)5.2%で拡大すると予測されています。創薬プラットフォーム企業や特許戦略に関する調査報告では、類似構造の知的財産権出願数が増加している点が指摘されています。
今後の展望としては、Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylateを分子スキャフォールドとして利用した標的型化合物の設計が期待されます。ケモインフォマティクスを活用した仮想スクリーニングや、自動合成装置を用いたライブラリー構築との親和性も高いことから、創薬加速化技術との組み合わせによる展開が予想されます。
1805319-11-2 (Methyl 3-(difluoromethyl)-2-methylpyridine-4-carboxylate) 関連製品
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)


